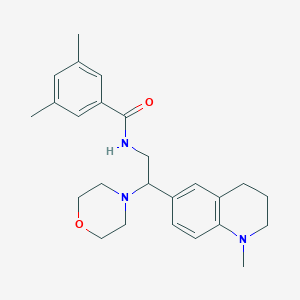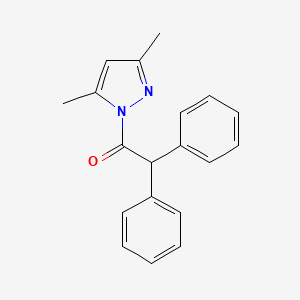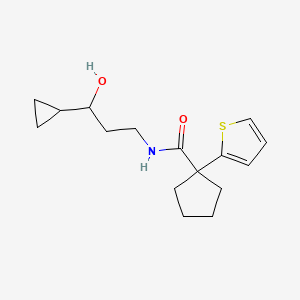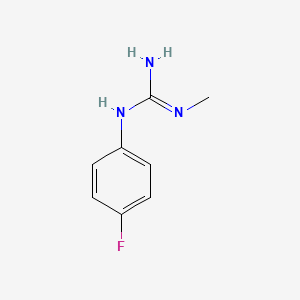
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O2 and its molecular weight is 407.558. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma-2 Receptor Probes : Compounds similar to the one have been used in the study of sigma-2 receptors, which are potential targets for tumor diagnosis. For instance, a study by Xu et al. (2005) described the synthesis of benzamide analogs, highlighting their utility in binding to sigma-2 receptors, which is crucial for cancer diagnostics and treatment strategies (Xu et al., 2005).
SK Channel Blockers : Graulich et al. (2005) synthesized derivatives structurally related to the chemical , examining their binding to SK channels which are significant in neurological research, particularly for conditions like epilepsy (Graulich et al., 2005).
Synthesis of Heterocyclic Compounds : Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, which is pertinent in the development of new pharmaceutical compounds and materials science (Elkholy & Morsy, 2006).
Alkylation Studies : Research by Gromachevskaya et al. (2017) involved the synthesis and alkylation of dihydroquinazolines, contributing to the field of organic chemistry and the development of novel synthetic methodologies (Gromachevskaya et al., 2017).
Positron Emission Tomography (PET) Imaging : Abate et al. (2011) discussed the development of hybrid structures between sigma-2 receptor ligands for PET tracers, which are essential in medical imaging and cancer diagnostics (Abate et al., 2011).
Synthesis of Isoquinoline Derivatives : Mikhailovskii et al. (2013) conducted studies on the acylation of isoquinoline derivatives, contributing to pharmaceutical chemistry and the creation of new medicinal compounds (Mikhailovskii et al., 2013).
Cancer Treatment Research : Gamal-Eldeen et al. (2014) investigated the cytotoxic effects of tetralin derivatives, similar to the chemical , on colon cancer cells, demonstrating their potential as anti-cancer agents (Gamal-Eldeen et al., 2014).
properties
IUPAC Name |
3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-18-13-19(2)15-22(14-18)25(29)26-17-24(28-9-11-30-12-10-28)21-6-7-23-20(16-21)5-4-8-27(23)3/h6-7,13-16,24H,4-5,8-12,17H2,1-3H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKDSWJTIWXJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-(cyclopentylamino)ethyl)acetamide](/img/structure/B2389695.png)


![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2389698.png)

![N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B2389701.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389702.png)

![N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2389708.png)


![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)
![(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2389712.png)
